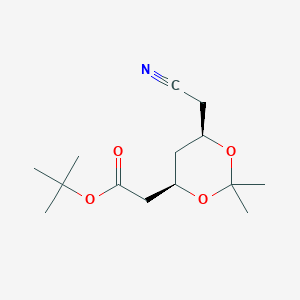

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Descripción general

Descripción

Métodos De Preparación

The synthesis of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate can be achieved through several synthetic routes. One common method involves the reaction of sodium cyanide with (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester in the presence of tetrabutylammonium bromide as a catalyst . The reaction is carried out at a temperature of 150°C, followed by extraction and purification steps to obtain the final product with a yield of 92.5% and a purity of 98.0% .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Cyanomethyl Group

The cyanomethyl group undergoes nucleophilic substitution under specific conditions, enabling transformations critical to pharmaceutical synthesis (e.g., Atorvastatin intermediates).

Reaction Example:

Formation of Aminomethyl Derivatives

Hydrogenation of the nitrile group to an amine is achieved using catalytic hydrogenation with Raney nickel under high-pressure hydrogen (12–15 atm) in methanol saturated with ammonia .

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Raney Ni |

| Solvent | Methanol/NH₃ |

| Temperature | 45°C |

| Time | 6 hours |

| Yield | 97.6% |

Mechanism :

The nitrile group is reduced to a primary amine via intermediate imine formation. Stereochemical integrity at C(4) and C(6) is preserved due to the rigid dioxane ring .

Hydrolysis of the Acetate Ester

The tert-butyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, pivotal for further functionalization.

Reaction Example:

Acid-Catalyzed Hydrolysis

Treatment with aqueous sulfuric acid (98%) cleaves the ester group, producing the corresponding carboxylic acid.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (98%) |

| Solvent | Water/Toluene |

| Temperature | 35°C |

| Time | 4 hours |

| Yield | Not explicitly reported |

Application :

This reaction is a key step in synthesizing Atorvastatin’s active metabolite .

Ring-Opening Reactions of the Dioxane Substructure

The 1,3-dioxane ring can undergo acid-catalyzed ring-opening, particularly under conditions involving Lewis acids like boron trifluoride etherate (BF₃·OEt₂) .

Reaction Example:

Formation of Diol Intermediates

Exposure to BF₃·OEt₂ in tetrahydrofuran (THF) at 60°C induces ring-opening, yielding diol derivatives.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | BF₃·OEt₂ |

| Solvent | THF |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 79.3% |

Mechanism :

Lewis acid coordination to the dioxane oxygen weakens the C–O bond, facilitating nucleophilic attack by water or alcohols .

Stereospecific Reactions and Chiral Stability

The (4R,6R) configuration remains intact during most reactions due to the steric protection offered by the tert-butyl and dimethyl groups. For example:

Aplicaciones Científicas De Investigación

Intermediate for Atorvastatin Production

One of the primary applications of (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is as a chemical intermediate in the synthesis of atorvastatin calcium. Atorvastatin is a potent HMG-CoA reductase inhibitor used to manage hyperlipidemia and prevent cardiovascular diseases. The compound’s chiral nature makes it an essential building block in the synthesis of atorvastatin, which requires specific stereochemistry for its biological activity .

Chiral Building Block

The compound serves as a chiral building block in organic synthesis. Chiral compounds are critical in the pharmaceutical industry because they can significantly influence the efficacy and safety profiles of drugs. The ability to produce chiral intermediates like this compound enhances the development of enantiomerically pure pharmaceuticals .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and catalysts to achieve the desired stereochemistry and functional groups. The following table summarizes key synthetic methods:

| Method | Description |

|---|---|

| Nucleophilic Addition | Involves adding cyanomethyl groups to dioxane derivatives to form the desired structure. |

| Chiral Resolution | Techniques such as chromatography are employed to isolate the desired enantiomer from racemic mixtures. |

| Functional Group Modification | Modifications are made to introduce acetate groups while preserving chirality. |

Case Study 1: Synthesis Optimization for Atorvastatin

A study conducted by Shulan Jinma Chemical Co., Ltd. focused on optimizing the synthesis route for this compound to enhance yield and purity for atorvastatin production. The researchers implemented a continuous flow chemistry approach that reduced reaction times and minimized by-product formation while maintaining high enantiomeric purity .

Case Study 2: Chiral Catalysis

Research published in various journals highlighted the use of this compound as a substrate in chiral catalysis experiments. These studies demonstrated its effectiveness in producing other pharmaceutical intermediates with high selectivity and efficiency .

Mecanismo De Acción

The mechanism of action of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves its functional groups and dioxane ring structure. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The acetate group provides a leaving group for substitution reactions

Comparación Con Compuestos Similares

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate can be compared with other similar compounds, such as (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester . While both compounds share similar structural features, this compound is unique due to its specific functional groups and dioxane ring structure . This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, with the CAS number 125971-94-0, is a chemical compound that has garnered attention due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly atorvastatin, a widely used cholesterol-lowering medication. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

The molecular formula of this compound is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. It typically appears as a light yellow crystalline powder with a melting point ranging from 65 to 71 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 65 - 71 °C |

| Purity | ≥96% (GC) |

Pharmacological Relevance

This compound is primarily known as an intermediate in the synthesis of atorvastatin. Atorvastatin functions as an HMG-CoA reductase inhibitor and is utilized in the management of hyperlipidemia and the prevention of cardiovascular diseases. The biological activity of this compound can be inferred from its role in atorvastatin synthesis and its structural similarities to other bioactive compounds .

Toxicological Profile

While specific acute toxicity data for this compound is limited, safety data sheets indicate that it may cause irritation upon contact with skin or eyes and should be handled with care . The absence of significant acute toxicity data suggests that further studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Recent studies have focused on the synthesis routes and optimization processes for producing this compound as a precursor for atorvastatin. These studies highlight the importance of chirality in pharmaceutical applications and the need for precise synthesis methods to ensure the desired biological activity.

Example Study

A study published in Organic Process Research & Development explored various synthetic pathways for producing this compound efficiently while maintaining high purity levels. The research emphasized the significance of reaction conditions on yield and stereochemistry .

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370195 | |

| Record name | tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125971-94-0 | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4R)-cis-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,6R)-TERT-BUTYL-6-CYANOMETHYL-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW4BC1SFB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.